3-[(4-Butylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-Butylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptene core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butylphenyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[22This process often requires specific catalysts and reaction conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The industrial process also emphasizes the purification of the final product to meet the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Butylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .
Scientific Research Applications
3-[(4-Butylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Butylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the 4-butylphenyl group.
3-(N-(4-Ethoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has an ethoxyphenyl group instead of a butylphenyl group.
Uniqueness
The presence of the 4-butylphenyl group in 3-[(4-Butylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique properties, such as enhanced lipophilicity and potential for specific biological interactions. These characteristics distinguish it from other similar compounds and make it valuable for specific applications .
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[(4-butylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H21NO4/c1-2-3-4-11-5-7-12(8-6-11)19-17(20)15-13-9-10-14(23-13)16(15)18(21)22/h5-10,13-16H,2-4H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
PDBSLNJXIQZOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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